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Compound of Interest

Compound Name: Mitiperstat

Cat. No.: B10830898

A Comparative Guide to the Selectivity Profile of Mitiperstat (AZD4831) Against Related
Peroxidases

Introduction

Mitiperstat (AZD4831) is an investigational, orally administered, irreversible inhibitor of
myeloperoxidase (MPO).[1] MPO is a heme-containing enzyme found in neutrophils and
monocytes that plays a role in oxidative stress and inflammatory pathways.[2][3] As such, MPO
has been identified as a therapeutic target for various cardiovascular and inflammatory
diseases, including heart failure with preserved ejection fraction (HFpEF), chronic obstructive
pulmonary disease (COPD), and nonalcoholic steatohepatitis.[2][4]

Given that several related peroxidases exist in the human body, each with distinct physiological
functions, the selectivity of an MPO inhibitor is a critical aspect of its preclinical and clinical
evaluation. This guide provides a comparative analysis of Mitiperstat's selectivity against key
related peroxidases: Thyroid Peroxidase (TPO), Eosinophil Peroxidase (EPO), and
Lactoperoxidase (LPO).

Quantitative Selectivity Profile

The inhibitory activity of Mitiperstat against MPO and its related peroxidases has been
gquantified using half-maximal inhibitory concentration (IC50) values. A lower IC50 value
indicates greater potency. The data presented below is summarized from in vitro studies.
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Enzyme IC50 (nM) Selectivity vs. MPO  Reference(s)
Myeloperoxidase

15 - [2][5]
(MPO)
Thyroid Peroxidase

690 ~460-fold [5][6]
(TPO)
Eosinophil Peroxidase

~75* ~50-fold [2][3]
(EPO)
Lactoperoxidase

N/A N/A

(LPO)

Note: The IC50 for EPO is estimated based on a reported 50-fold drop in potency compared to
MPO.[2][3] Data for LPO is not currently available in published literature.

Signaling Pathways and Functional Implications of
Selectivity

The high selectivity of Mitiperstat for MPO over other peroxidases is crucial for minimizing off-
target effects. The following diagrams illustrate the primary pathways of each enzyme and the
rationale for selective inhibition.

Myeloperoxidase (MPO) Pathway

MPO is released by neutrophils at sites of inflammation. It catalyzes the reaction of hydrogen
peroxide (H202) with chloride ions (CI~) to produce hypochlorous acid (HOCI), a potent
oxidizing agent. Overproduction of MPO-derived oxidants is linked to tissue damage and the
pathophysiology of various inflammatory diseases. Mitiperstat's primary therapeutic action is
the inhibition of this pathway.
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MPO signaling pathway and inhibition by Mitiperstat.

Thyroid Peroxidase (TPO) Pathway

TPO is a key enzyme in the thyroid gland, essential for the synthesis of thyroid hormones (T4
and T3). It catalyzes the iodination of tyrosine residues on thyroglobulin. Inhibition of TPO can
lead to hypothyroidism, making high selectivity for MPO over TPO a critical safety feature for
any MPO inhibitor. Mitiperstat demonstrates a greater than 450-fold selectivity for MPO over
TPO, minimizing the risk of impacting thyroid function.[2][5]
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Simplified pathway of thyroid hormone synthesis by TPO.

Eosinophil Peroxidase (EPO) Pathway

EPO is found in eosinophils and, like MPO, contributes to immune responses. It can generate
reactive oxygen species and is implicated in the pathology of allergic inflammation and some
cancers through pathways involving HER2 receptor activation. While structurally related to
MPO, Mitiperstat is approximately 50-fold less potent against EPO, suggesting a reduced
impact on eosinophil-mediated responses.[2][3]
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EPO signaling through the HER2 receptor.

Lactoperoxidase (LPO) Function

LPO is secreted in milk, saliva, and tears and is part of the innate immune system, providing
antimicrobial defense at mucosal surfaces. It catalyzes the oxidation of thiocyanate ions to
produce hypothiocyanite, which has bacteriostatic properties. While specific inhibitory data for
Mitiperstat against LPO is not available, the high selectivity for MPO suggests that
interference with this protective mucosal system is likely to be minimal.

Experimental Protocols

The determination of IC50 values for peroxidase inhibitors typically involves in vitro enzyme
activity assays. While the specific protocols for AZD4831 are proprietary, the general
methodology can be outlined based on standard biochemical practices.

General Peroxidase Inhibition Assay Workflow

A common method to assess peroxidase activity and inhibition is a chemiluminescent or
colorimetric assay. The workflow involves measuring the enzyme's ability to catalyze a reaction
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that produces a detectable signal in the presence of its substrates and varying concentrations
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General workflow for a peroxidase inhibition assay.

Key Steps in the Protocol:
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e Enzyme and Inhibitor Preparation: Purified recombinant human peroxidases (MPO, TPO,
EPO) are used. Mitiperstat is prepared in a series of dilutions to test a range of
concentrations.

e Pre-incubation: The enzyme is pre-incubated with each concentration of Mitiperstat for a
defined period. This allows the inhibitor to bind to the enzyme. For irreversible inhibitors like
Mitiperstat, this step is critical.

e Reaction Initiation: The enzymatic reaction is started by adding a substrate mixture. For a
chemiluminescent assay, this typically includes hydrogen peroxide (H202) and a luminol-
based substrate.[5]

» Signal Detection: The light output (for chemiluminescence) or change in absorbance (for
colorimetric assays) is measured using a plate reader. The rate of the reaction is determined
from this signal.

» Data Analysis: The percentage of enzyme activity inhibition is calculated for each Mitiperstat
concentration relative to a control without the inhibitor. These values are then plotted against
the logarithm of the inhibitor concentration, and the 1C50 value is determined from the

resulting dose-response curve.

e Irreversibility Assessment: To confirm irreversible inhibition, a "tight binding assay" or a
washout experiment may be performed. In this assay, the enzyme-inhibitor complex is
subjected to washing steps to remove any unbound inhibitor. If the inhibition persists after
washing, it indicates an irreversible or very slowly reversible mechanism.[3]

Conclusion

The available data demonstrates that Mitiperstat (AZD4831) is a highly potent and selective
irreversible inhibitor of myeloperoxidase. Its selectivity profile, particularly the ~460-fold lower
potency against thyroid peroxidase, is a key feature that suggests a lower risk of off-target
effects on thyroid hormone production. The moderate selectivity over eosinophil peroxidase
and the inferred high selectivity over lactoperoxidase further support its targeted mechanism of
action. This profile makes Mitiperstat a promising candidate for diseases where MPO-driven
inflammation and oxidative stress are key pathological drivers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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